molecular formula C6H4BrCl B145985 1-Bromo-2-chlorobenzene CAS No. 694-80-4

1-Bromo-2-chlorobenzene

Cat. No.: B145985
CAS No.: 694-80-4
M. Wt: 191.45 g/mol
InChI Key: QBELEDRHMPMKHP-UHFFFAOYSA-N
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Description

1-Bromo-2-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is part of the mixed aryl halides family, which includes both aryl chloride and aryl bromide groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

1-Bromo-2-chlorobenzene can be synthesized through several methods:

    From 2-chloroaniline: This method involves diazotization followed by a Sandmeyer reaction.

    Industrial Production: Industrially, this compound is produced by the bromination of chlorobenzene in the presence of a catalyst such as iron or aluminum chloride.

Chemical Reactions Analysis

1-Bromo-2-chlorobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-bromo-2-chlorobenzene primarily involves its reactivity as an aryl halide. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the intermediate and facilitate the substitution process.

Comparison with Similar Compounds

1-Bromo-2-chlorobenzene can be compared with other similar compounds such as:

    1-Bromo-3-chlorobenzene: This isomer has the bromine and chlorine atoms at the 1 and 3 positions, respectively.

    1-Bromo-4-chlorobenzene: In this isomer, the bromine and chlorine atoms are at the 1 and 4 positions.

    Chlorobenzene and Bromobenzene: These compounds contain only one halogen substituent (chlorine or bromine) on the benzene ring.

This compound stands out due to the combined effects of both bromine and chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-bromo-2-chlorobenzene
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InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QBELEDRHMPMKHP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrCl
Source PubChem
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DSSTOX Substance ID

DTXSID30870758
Record name 2-Bromochlorobenzene
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Molecular Weight

191.45 g/mol
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CAS No.

694-80-4, 28906-38-9
Record name 1-Bromo-2-chlorobenzene
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Record name o-Bromochlorobenzene
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Record name Bromochlorobenzene (mixed isomers)
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Record name 1-Bromo-2-chlorobenzene
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Record name Benzene, 1-bromo-2-chloro-
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Record name O-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 1-bromo-2-chlorobenzene revealed by spectroscopic analysis?

A: this compound's structure has been investigated using FT-Raman and FT-IR spectroscopy []. These techniques provide insights into the molecule's vibrational modes, which are directly related to its structure and bond properties. This information is valuable for understanding the compound's reactivity and physicochemical behavior.

Q2: How does the position of the halogen substituents influence the reactivity of dihalobenzene radical cations with ammonia?

A: Research using FT-ICR spectrometry shows that the position of halogen substituents significantly impacts the reactivity of dihalobenzene radical cations with ammonia in the gas phase []. Notably, 1,2-dihalobenzene radical cations exhibit the highest reactivity, while 1,4-isomers demonstrate the lowest. This difference highlights the influence of electronic effects and steric hindrance on the reaction mechanism.

Q3: Can this compound be synthesized via halogen exchange, and what factors influence the process?

A: Yes, this compound can be synthesized from 1,2-dichlorobenzene through halogen exchange reactions under hydrothermal conditions [] or in superheated water []. The yield of this compound is influenced by factors like temperature, reaction time, and the presence of catalysts such as iron(III) chloride.

Q4: What role does this compound play in palladium-catalyzed cross-coupling reactions?

A: this compound serves as a coupling partner in palladium-catalyzed reactions, particularly in the synthesis of biaryl compounds []. The reactivity of the bromine atom, activated by the palladium catalyst, allows for the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules.

Q5: How does computational chemistry contribute to our understanding of this compound?

A: Computational methods, such as HF/DFT (B3LYP) calculations, have been employed to study the molecular structure and vibrational frequencies of this compound []. These calculations provide valuable insights into the molecule's electronic structure, bond properties, and vibrational modes, complementing experimental spectroscopic data.

Q6: Are there alternative methods for synthesizing this compound?

A6: While halogen exchange reactions offer a viable route to this compound, alternative synthetic approaches may exist. Further research is needed to explore and compare different methods, considering factors like yield, cost-effectiveness, and environmental impact.

Q7: What analytical techniques are employed to study this compound?

A: Several analytical techniques are utilized in the study of this compound. Gas chromatography is employed to analyze mixtures containing this compound []. Additionally, FT-Raman, FT-IR [], and 7T Fourier transform ion cyclotron resonance mass spectrometry [] provide detailed structural and compositional information.

Q8: What are the potential environmental concerns associated with this compound?

A8: As a halogenated aromatic compound, this compound may pose environmental risks. Its fate and transport in the environment, along with its potential effects on ecosystems and human health, require further investigation. Implementing responsible waste management and exploring biodegradable alternatives are crucial steps to mitigate potential harm.

Q9: What are the dielectric properties of this compound, and how are they studied?

A: The dielectric constant of this compound has been investigated [, ], providing insights into its behavior as a dielectric material. This information is relevant for potential applications in areas such as electronics and capacitor technology.

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